Ethyl 2-fluoro-4-methylbenzoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

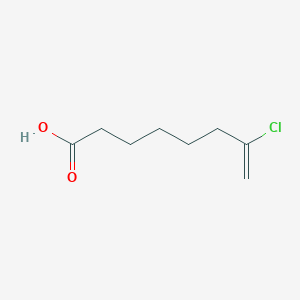

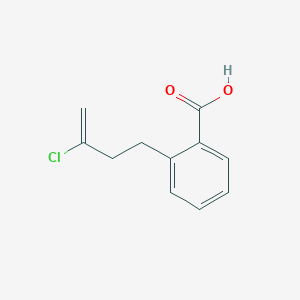

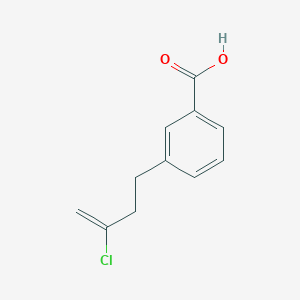

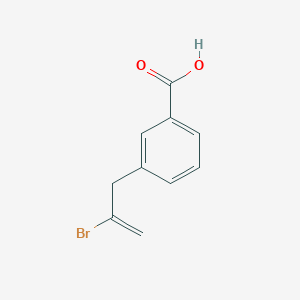

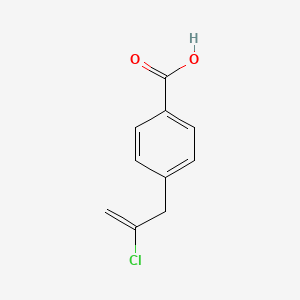

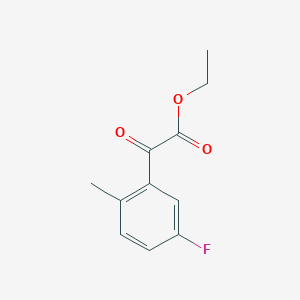

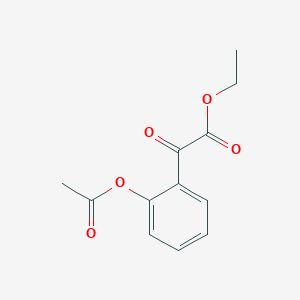

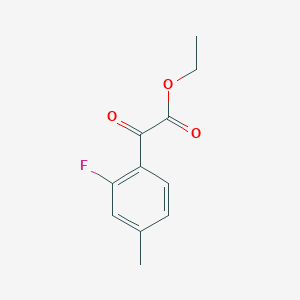

Ethyl 2-fluoro-4-methylbenzoylformate is a heterocyclic organic compound . Its IUPAC name is ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate . The molecular weight of this compound is 210.20692 and its molecular formula is C11H11FO3 .

Molecular Structure Analysis

The SMILES string for Ethyl 2-fluoro-4-methylbenzoylformate isCCOC(=O)C(=O)C1=C(C=C(C=C1)C)F . This indicates that the compound contains an ester functional group (OC(=O)) attached to a 2-fluoro-4-methylphenyl group . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-4-methylbenzoylformate is a solid substance . It has a molecular weight of 210.20 and a molecular formula of C11H11FO3 . Unfortunately, the sources did not provide additional physical and chemical properties like melting point, solubility, etc.Wissenschaftliche Forschungsanwendungen

1. Liquid Crystal Materials

Ethyl 2-fluoro-4-methylbenzoylformate plays a role in the synthesis of chiral materials for liquid crystal applications. Studies on materials such as (R)‐1‐methyl‐2‐(2′‐methylsulphanylethoxy)ethyl 4‐(4′‐alkoxybiphenyl‐1‐carboxyloxy)‐2‐fluorobenzoates have demonstrated significant properties related to ferroelectric and antiferroelectric phases, crucial for liquid crystal displays and other electro-optical devices (Yu, Chang, & Wu, 2007).

2. Synthesis of Carboxamide Derivatives

The compound is instrumental in synthesizing carboxamide derivatives, which have shown potent cytotoxicity against certain cancer cells. These derivatives, particularly ones like 4-N-[2-(dimethylamino)ethyl], have been tested for growth inhibitory properties, showing effectiveness against specific leukemia and carcinoma cells (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

3. Fluorophore Development in Biochemistry and Medicine

Ethyl 2-fluoro-4-methylbenzoylformate contributes to developing efficient fluorophores widely used in biochemistry and medicine. These fluorophores are essential for studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

4. Antitumor Activities

The compound has been utilized in creating amino acid ester derivatives containing 5-fluorouracil, which exhibited inhibitory effects against specific cancer cell lines. This highlights its potential in developing new anticancer therapies (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

5. Fluorine Magnetic Resonance Studies

It's also significant in fluorine magnetic resonance studies, especially in investigating the properties of fluorine-substituted compounds like benzoyl chymotrypsins. These studies are crucial for understanding the molecular interactions and properties of fluorinated compounds in biological systems (Amshey & Bender, 1983).

6. Synthesis of Diverse Trifluoromethyl Heterocycles

Ethyl 2-fluoro-4-methylbenzoylformate is a versatile intermediate for synthesizing various trifluoromethyl heterocycles, which are vital in pharmaceutical and agrochemical industries. These heterocycles form the core of many bioactive compounds (Honey, Pasceri, Lewis, & Moody, 2012).

Eigenschaften

IUPAC Name |

ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPHHYVPYZWESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641293 |

Source

|

| Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-4-methylbenzoylformate | |

CAS RN |

873547-99-0 |

Source

|

| Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.